

Staining Cells with Texas Red-X Conjugates: Application Notes and Protocols

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Compound of Interest

Compound Name: *texas red-X*

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This document provides detailed application notes and protocols for staining cells using **Texas Red-X** conjugates. **Texas Red-X** is a bright red fluorescent dye commonly used in immunofluorescence and other fluorescence microscopy applications. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group, which minimizes interactions between the dye and the conjugated biomolecule.^[1] This guide will cover protocols for both antibody-based staining and the staining of cellular structures like the actin cytoskeleton.

Spectral Properties

Before designing an experiment, it is crucial to understand the spectral properties of the fluorophore to ensure compatibility with the available microscope and to minimize spectral overlap in multi-color imaging experiments.

Property	Wavelength (nm)
Excitation Maximum	~595 nm
Emission Maximum	~615 nm

Table 1: Spectral properties of **Texas Red-X** conjugates.^{[1][2]}

Protocol 1: Immunofluorescence Staining of Target Proteins

This protocol outlines the steps for indirect immunofluorescence staining using a primary antibody followed by a **Texas Red-X**-conjugated secondary antibody. This method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.

Experimental Protocol

- Cell Culture and Preparation:
 - Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-70%).
 - Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
- Fixation:
 - Fix the cells by incubating with 3-4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - If the target protein is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.[\[3\]](#)[\[4\]](#)
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 5% normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[\[3\]](#)
- Primary Antibody Incubation:

- Dilute the primary antibody in the blocking buffer to its optimal concentration. This needs to be determined empirically, but a starting range of 1:100 to 1:1000 is common.
- Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[3]
- Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute the **Texas Red-X**-conjugated secondary antibody in the blocking buffer. A typical dilution range is 1:50 to 1:200.[5][6]
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[3]
 - Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining (Optional):
 - To visualize the nuclei, incubate the cells with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes at room temperature.
 - Wash the cells twice with PBS.
- Mounting:
 - Mount the coverslips onto microscope slides using an anti-fade mounting medium.
 - Seal the edges of the coverslip with nail polish to prevent drying.
 - Store the slides at 4°C in the dark until imaging.

Quantitative Data for Immunofluorescence

Optimizing antibody concentrations is critical for achieving a high signal-to-noise ratio. The ideal dilution will depend on the abundance of the target antigen and the affinity of the antibody.

Parameter	Concentration/Dilution Range	Incubation Time	Notes
Primary Antibody	1:100 - 1:1000	1-2 hours at RT or overnight at 4°C	Titration is necessary to determine the optimal dilution for a high signal-to-noise ratio.
Texas Red-X Secondary Antibody	1:50 - 1:400[5]	1 hour at RT	Higher concentrations can lead to increased background signal.

Table 2: Typical dilution ranges for primary and **Texas Red-X** conjugated secondary antibodies.

Protocol 2: Staining of F-Actin with Texas Red-X Phalloidin

Phalloidin is a bicyclic peptide that binds with high affinity to filamentous actin (F-actin). When conjugated to a fluorescent dye like **Texas Red-X**, it allows for the visualization of the actin cytoskeleton.

Experimental Protocol

- Cell Culture, Fixation, and Permeabilization:
 - Follow steps 1-3 from the Immunofluorescence Protocol. It is crucial to use a methanol-free formaldehyde fixative as methanol can disrupt the actin structure.
- Phalloidin Staining:
 - Dilute the **Texas Red-X** phalloidin stock solution in PBS containing 1% BSA. A typical final concentration is around 500 nM.[7]
 - Incubate the cells with the phalloidin solution for 20-90 minutes at room temperature, protected from light.[8][9] The optimal incubation time can vary between cell types.[8]
 - Wash the cells two to three times with PBS.

- Counterstaining and Mounting:
 - Follow steps 7 and 8 from the Immunofluorescence Protocol.

Quantitative Data for Phalloidin Staining

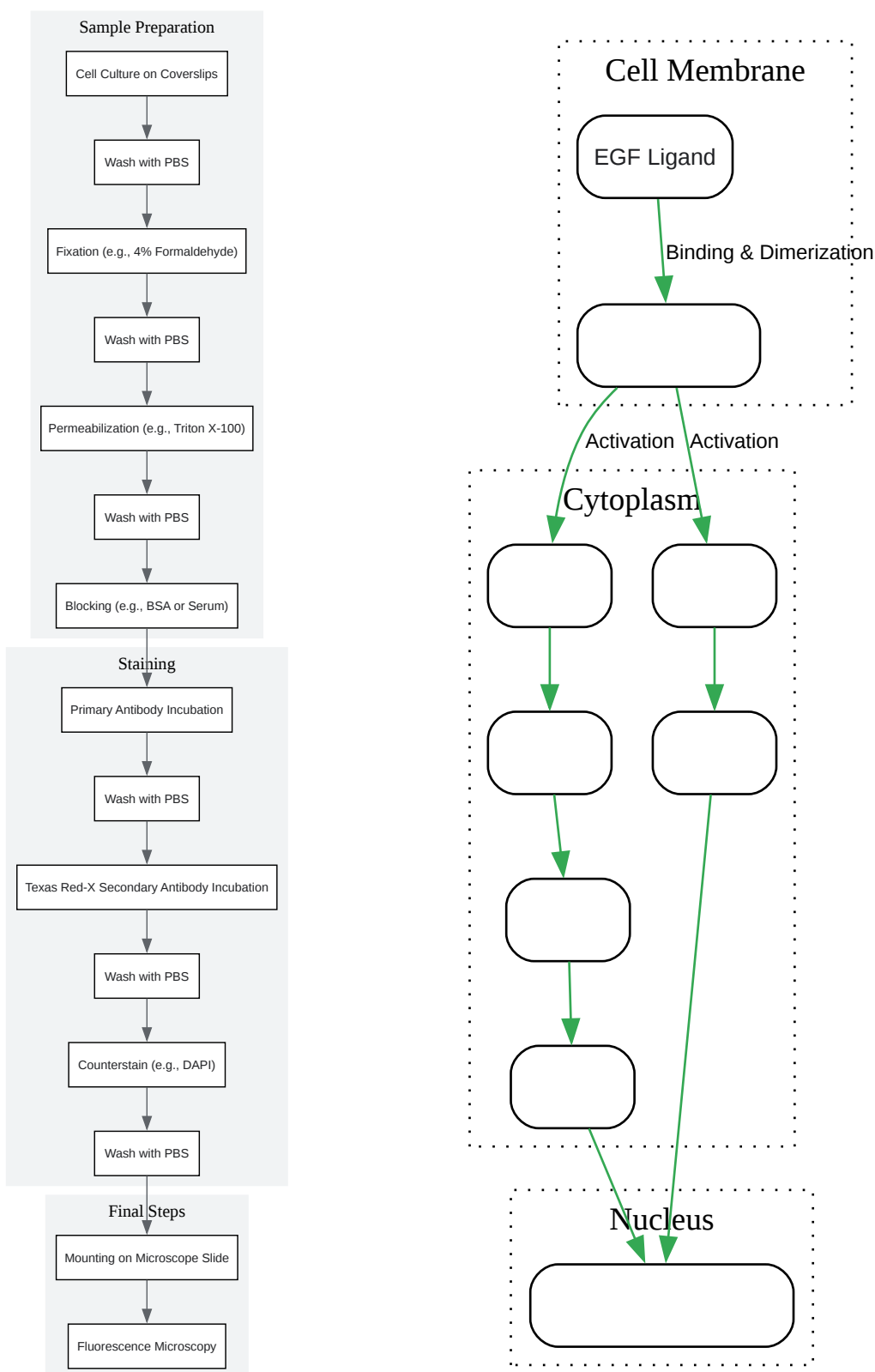
Reagent	Concentration Range	Incubation Time	Notes
Texas Red-X Phalloidin	1:100 - 1:1000 dilution of stock solution (typically resulting in a nanomolar concentration)[8]	20-90 minutes at RT[8][9]	The optimal concentration and incubation time should be determined for each cell line.[8]

Table 3: Typical concentration and incubation time for **Texas Red-X** phalloidin.

Experimental Workflow and Signaling Pathway Diagrams

Immunofluorescence Staining Workflow

The following diagram illustrates the key steps in an indirect immunofluorescence staining protocol.



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